2,4,6-Trimethoxypyridin-3-amine
Description
Structural Significance and Place within the Pyridine (B92270) Amine Class
2,4,6-Trimethoxypyridin-3-amine, as its name suggests, is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. Its structure is characterized by the presence of an amino group (-NH2) at the C3 position and three methoxy (B1213986) groups (-OCH3) at the C2, C4, and C6 positions of the pyridine ring.
The presence of multiple electron-donating groups—the amino group and the three methoxy groups—significantly influences the electron density distribution within the pyridine ring. This electronic arrangement imparts specific chemical properties to the molecule, affecting its reactivity, basicity, and potential for intermolecular interactions. The substitution pattern, with functional groups flanking the ring nitrogen and the amino group, creates a distinct steric and electronic environment that sets it apart from other aminopyridine isomers.
Aminopyridines are a well-established class of compounds in organic chemistry, with their biological activities being a subject of extensive study. sciencepublishinggroup.comresearchgate.netrsc.org The introduction of alkoxy substituents, such as the methoxy groups in this compound, further diversifies the chemical space of this class, allowing for fine-tuning of properties like lipophilicity and hydrogen bonding capacity.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 2376729-67-6 | sigmaaldrich.com |
| Molecular Formula | C8H12N2O3 | sigmaaldrich.com |
| Molecular Weight | 184.19 g/mol | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
| Purity | 95% | sigmaaldrich.com |
Overview of Research Trajectories for Alkoxy-Substituted Pyridinamines
Research into alkoxy-substituted pyridinamines has followed several key trajectories, primarily driven by their potential as scaffolds in drug discovery and as versatile building blocks in organic synthesis. The exploration of polysubstituted pyridines has been a fertile ground for identifying new compounds with potential agricultural and pharmaceutical bioactivity. researchgate.net
Studies on related compounds have highlighted the importance of substitution patterns on biological activity. For instance, research on indolyl-pyridinyl-propenone analogues has shown that the position of a methoxy group can significantly alter the potency and mechanism of cell death in cancer cells. evitachem.com Similarly, investigations into amidino-substituted imidazo[4,5-b]pyridines have revealed that substitutions on the pyridine nucleus can markedly increase antiproliferative activity. mdpi.com
While direct research on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds that have been investigated for various biological activities. For example, the aminopyridine core is a known hinge-binder for certain kinases, and alkoxy groups are often introduced to modulate pharmacokinetic properties. nih.gov The synthesis of various substituted aminopyridines is an active area of research, with methods being developed for the preparation of complex derivatives. nih.govepo.org
Rationale for Focused Academic Inquiry
The rationale for a focused academic inquiry into this compound stems from its potential as a novel building block in the synthesis of more complex molecules with tailored properties. The unique combination of an amino group and three methoxy groups on a pyridine core offers multiple sites for chemical modification, allowing for the generation of diverse molecular libraries.
The presence of multiple methoxy groups can influence the conformation of the molecule and its ability to interact with biological targets. The amino group provides a key site for further derivatization, such as the formation of amides, sulfonamides, or Schiff bases, which are common functional groups in pharmacologically active compounds. The synthesis and biological evaluation of such derivatives could lead to the discovery of new therapeutic agents. researchgate.net
Furthermore, the study of such a polysubstituted pyridine can provide valuable insights into structure-activity relationships (SAR). By systematically modifying the substituents and evaluating the resulting changes in biological activity, researchers can develop a deeper understanding of the molecular features required for a desired therapeutic effect. nih.gov The synthesis of such specifically substituted pyridines remains a topic of interest in the development of new synthetic methodologies. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-11-5-4-6(12-2)10-8(13-3)7(5)9/h4H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBYPHLZOPJSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Studies of Chemical Transformations Involving 2,4,6 Trimethoxypyridin 3 Amine
Nucleophilic Reactivity of the Pyridin-3-amine Moiety
The primary amine at the C-3 position of the pyridine (B92270) ring is a key center of reactivity, acting as a potent nucleophile in a variety of reactions. Its nucleophilic character is fundamental to the compound's role in chemical synthesis.
In pyridine-catalyzed acyl transfer reactions, such as the hydrolysis of acetic anhydride, the formation of an acetylpyridinium ion intermediate is a critical step. acs.org For nucleophilic substitution reactions involving pyridinium (B92312) ions and amines like piperidine, the mechanism can be complex. Studies have shown that such reactions are often second-order with respect to the amine, suggesting a mechanism where the rate-determining step is not the initial nucleophilic attack, but rather the deprotonation of the addition intermediate by another amine molecule. nih.gov This process is facilitated by the subsequent re-aromatization of the heterocyclic ring, which accelerates the product-forming elimination step. nih.gov
For reactions involving 2,4,6-trimethoxypyridin-3-amine, the acyl transfer would proceed via the nucleophilic attack of the exocyclic amine onto the acylating agent. The rate-determining step would likely involve either the formation of the tetrahedral intermediate or its breakdown. In cases of nucleophilic aromatic substitution, where the amine acts as the nucleophile, the rate can be controlled by proton transfer steps between the intermediate and a base, which could be another molecule of the amine itself. nih.gov The specific nature of the rate-determining step can shift based on reaction conditions and the nature of the electrophile. nih.gov
The lone pair of electrons on the nitrogen atom of the pyridin-3-amine moiety allows it to function as a Lewis base, donating this electron pair to an electron acceptor (Lewis acid). This Lewis basicity is central to its nucleophilic character. In organocatalysis, for instance, highly nucleophilic pyridines, such as those with multiple amino substituents, are recognized as powerful Lewis bases. nih.gov The amine group in this compound can initiate reactions by attacking electrophilic centers, a fundamental action of a Lewis base. This is distinct from its Brønsted basicity, which refers to its ability to accept a proton. While often correlated, Lewis basicity and Brønsted basicity are not always directly proportional, especially in complex systems. nih.gov
The nucleophilicity of an amine is a measure of its reaction rate with an electrophile and is influenced by several factors. masterorganicchemistry.com
Electronic Effects: The presence of electron-donating groups on the pyridine ring increases the electron density on the ring and, by extension, on the exocyclic amine, enhancing its nucleophilicity. masterorganicchemistry.com Conversely, electron-withdrawing groups decrease nucleophilicity. masterorganicchemistry.com In this compound, the three methoxy (B1213986) groups are strong electron-donating groups, which significantly boost the nucleophilicity of the amine.
Steric Hindrance: Nucleophilicity is sensitive to steric bulk. As the size of the groups surrounding the nitrogen atom increases, the rate of nucleophilic attack decreases. masterorganicchemistry.com While the amine group itself is primary, the presence of substituents at the adjacent C-2 and C-4 positions on the pyridine ring could introduce some steric hindrance, potentially moderating its reactivity compared to an unhindered amine. masterorganicchemistry.com
Solvent Effects: The solvent can influence the stability of the reactants and the transition state, thereby affecting reaction rates and nucleophilicity. uni-muenchen.de
The Alpha Effect: Amines that have an adjacent atom with a lone pair of electrons (e.g., hydrazine) often exhibit enhanced nucleophilicity beyond what their basicity would suggest. masterorganicchemistry.com This effect is not directly applicable to the amine in this compound.
A comparison of nucleophilicity parameters for various amines highlights these trends.
| Amine | Nucleophilicity Parameter (N) in Water | pKaH | Notes |
| Ammonia | 9.5 | 9.25 | Baseline reference. masterorganicchemistry.com |
| Ethylamine | 12.9 | 10.63 | Primary amine, more nucleophilic than ammonia. masterorganicchemistry.com |
| Diethylamine | 14.7 | 10.93 | Secondary amine, generally more nucleophilic than primary. masterorganicchemistry.com |
| t-Butylamine | 10.5 | 10.68 | Steric hindrance reduces nucleophilicity. masterorganicchemistry.com |
| Aniline | 13.9 | 4.6 | Higher nucleophilicity than expected from its low basicity. uni-muenchen.de |
| Morpholine | 15.6 | 8.36 | Oxygen atom is electron-withdrawing, reducing nucleophilicity compared to Piperidine. masterorganicchemistry.com |
| Piperidine | 18.1 | 11.12 | Highly nucleophilic secondary amine. masterorganicchemistry.com |
Data sourced from studies on amine nucleophilicity. masterorganicchemistry.comuni-muenchen.de
Electron-Donating Effects of Methoxy Substituents on Pyridine Reactivity
The three methoxy (-OCH₃) groups on the pyridine ring are powerful activating groups. They donate electron density into the ring through the resonance (mesomeric) effect, which is stronger than their electron-withdrawing inductive effect. rsc.orgnih.gov
Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) because the electronegative nitrogen atom deactivates the ring. stackexchange.com Furthermore, under the acidic conditions often used for EAS, the pyridine nitrogen is protonated, creating a pyridinium cation which is even more strongly deactivated. stackexchange.com
However, the presence of strong electron-donating groups like methoxy substituents dramatically alters this reactivity. pearson.com The methoxy groups at the C-2, C-4, and C-6 positions strongly activate the ring towards EAS by increasing electron density, particularly at the positions ortho and para to them. In the case of this compound, the remaining unsubstituted C-5 position becomes highly electron-rich and thus the primary target for electrophilic attack. Computational studies on substituted pyridines confirm that electron-donating groups facilitate EAS reactions. researchgate.netrsc.org For instance, the nitration of 2,4,6-trimethoxypyridine (B1365694) 1-oxide occurs on the conjugate acid at the beta-position (C-3 or C-5). researchgate.net
The electron-donating methoxy groups significantly impact the properties of the C-3 amine. By pushing electron density into the pyridine ring, they increase the electron density on the exocyclic amine nitrogen. nih.gov
Basicity: An increase in electron density on the nitrogen atom makes its lone pair more available to accept a proton, thereby increasing its Brønsted basicity (higher pKaH). masterorganicchemistry.com The strong pi-donating effect of a substituent at the 4-position of a pyridine ring is known to dramatically increase the basicity of the ring nitrogen. masterorganicchemistry.com Similarly, the combined effect of the three methoxy groups in this compound would be expected to increase the basicity of both the ring nitrogen and the exocyclic amine.
Nucleophilicity: As a general trend, factors that increase basicity also increase nucleophilicity, provided steric factors are not overwhelming. masterorganicchemistry.com The electronic push from the three methoxy groups enhances the nucleophilic character of the amine, making it a more potent reactant. masterorganicchemistry.commasterorganicchemistry.com This electronic modulation is a key feature of the compound's reactivity profile.
The table below illustrates the effect of substituents on the basicity of the pyridine nitrogen.
| Pyridine Derivative | pKa of Conjugate Acid (pKaH) | Effect of Substituent |
| Pyridine | 5.2 | Reference |
| 2-Chloropyridine | 0.49 | Electron-withdrawing (inductive) group decreases basicity. masterorganicchemistry.com |
| 4-Dimethylaminopyridine (DMAP) | 9.7 | Strong electron-donating group increases basicity. masterorganicchemistry.com |
| Piperidine | 11.0 | sp³ hybridized nitrogen, no aromaticity, highly basic. masterorganicchemistry.com |
Data sourced from studies on amine basicity trends. masterorganicchemistry.com
Participation in Catalytic Cycles as a Ligand or Directing Group
The ability of a molecule to act as a ligand or a directing group is fundamental to many catalytic processes. For this compound, the nitrogen atom of the amine group and the nitrogen within the pyridine ring are potential coordination sites for a metal catalyst.
Ligand-Promoted C-H Functionalization Mechanisms
The use of directing groups is a powerful strategy in organic synthesis to achieve regioselective C-H functionalization. rsc.orgnih.gov These groups coordinate to a metal catalyst and position it in close proximity to a specific C-H bond, facilitating its activation. nih.gov Amines are a common class of directing groups. researchgate.net In the case of this compound, the amine group could potentially direct the functionalization of an ortho C-H bond on an associated aromatic system or a C-H bond within its own structure.
A typical catalytic cycle for a directing group-assisted C-H functionalization involves several key steps:
Coordination of the directing group to the metal center.
C-H bond activation, often via cyclometalation, to form a metallacyclic intermediate.
Reaction with a coupling partner (e.g., an alkene, alkyne, or aryl halide).
Reductive elimination to form the product and regenerate the catalyst.
For this compound, the electronic impact of the three methoxy groups on the pyridine ring would be a critical factor, influencing the electron density of the nitrogen atoms and, consequently, their coordinating ability and the stability of any resulting metallacycle. However, no studies have been published that specifically investigate these mechanistic aspects for this compound.
Understanding Coordination Modes and Stability with Transition Metals
The coordination chemistry of aminopyridine ligands with transition metals is a well-established field. vot.pl These ligands can bind to metal centers in various ways, including monodentate coordination through the pyridine nitrogen or the amino nitrogen, or as a bidentate chelating ligand. vot.plnih.gov The stability of the resulting metal complexes is influenced by factors such as the nature of the metal, its oxidation state, and the steric and electronic properties of the ligand. researchgate.net
For this compound, the presence of methoxy groups at the 2, 4, and 6 positions would sterically hinder coordination at the pyridine nitrogen and electronically enrich the ring, which could affect complex stability. Research in this area would involve synthesizing and characterizing complexes of this compound with various transition metals. Techniques such as X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy would be essential to determine the coordination modes and assess the stability of these complexes. nih.govnih.gov At present, such characterization data for this compound complexes are not available in the literature.
Reaction Pathway Elucidation through Kinetic Isotope Effects and Spectroscopic Analysis
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms. wikipedia.org By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be observed. wikipedia.orgprinceton.edu A significant KIE (kH/kD > 1) for a C-H bond indicates that this bond is broken in the rate-determining step of the reaction. princeton.edu This technique, combined with spectroscopic analysis (e.g., in-situ IR or NMR spectroscopy) to identify reaction intermediates, provides detailed mechanistic insights. nih.gov
In the context of C-H functionalization reactions involving this compound as a directing group, KIE experiments would be crucial to confirm whether C-H bond cleavage is the rate-limiting step. For instance, comparing the rate of a reaction with standard this compound versus a deuterated analogue could provide this information. Spectroscopic monitoring could help identify the proposed metallacyclic intermediates. nih.gov Unfortunately, no such mechanistic investigations using KIE or in-depth spectroscopic analysis have been reported for reactions involving this compound.
Advanced Applications and Chemical Utility of 2,4,6 Trimethoxypyridin 3 Amine
Catalytic Applications and Catalyst Design
The inherent features of 2,4,6-trimethoxypyridin-3-amine, namely the nucleophilic amino group and the electron-donating methoxy (B1213986) groups, make it an intriguing candidate for the development of novel catalytic systems.
The pyridine (B92270) nitrogen and the exocyclic amino group in this compound can act as bidentate or monodentate ligands for transition metals, which are central to many cross-coupling reactions. The N-aryl-2-aminopyridine framework, for instance, is extensively used in chelation-assisted C-H bond functionalization due to its ability to form stable complexes with metals like palladium, rhodium, and copper. rsc.org This directing group ability facilitates the construction of complex molecular architectures.
The electron-rich nature of the this compound ring, due to the strong +M effect of the three methoxy groups, would enhance the electron-donating ability of the pyridine nitrogen. This increased electron density at the metal center can facilitate key steps in catalytic cycles, such as oxidative addition and reductive elimination. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations, ligands with strong electron-donating properties often lead to highly active catalysts. nih.gov
The primary amine group can also be readily functionalized to create a wider array of ligands with tailored steric and electronic properties. For example, condensation with appropriate aldehydes or ketones would yield Schiff base ligands, while acylation could introduce further coordinating sites. The utility of aminopyridine derivatives as ligands is well-documented. For instance, various substituted aminopyridines have been successfully employed as ligands in copper-catalyzed S-arylation of thiols and palladium-catalyzed C,N-cross coupling reactions. nih.govmdpi.com
Table 1: Potential Cross-Coupling Reactions Utilizing Ligands Derived from this compound
| Reaction Type | Potential Role of the Ligand | Anticipated Advantages |
| Suzuki-Miyaura Coupling | Bidentate or monodentate ligand for Palladium | Enhanced catalytic activity due to electron-rich nature |
| Buchwald-Hartwig Amination | Ligand for Palladium or Copper | Improved reaction rates and yields |
| C-H Activation/Functionalization | Directing group | Regioselective functionalization of aromatic substrates |
| Copper-Catalyzed Cross-Coupling | Ligand for Copper(I) or Copper(II) | Stabilization of the metal center and promotion of catalysis |
Asymmetric organocatalysis has emerged as a powerful tool in synthetic chemistry, with chiral primary and secondary amines playing a pivotal role. rsc.orgmdpi.com These catalysts often operate via the formation of enamine or iminium ion intermediates. The primary amine functionality of this compound makes it a suitable precursor for developing novel organocatalysts.
The electron-donating methoxy groups would increase the basicity and nucleophilicity of the amino group, which could influence the formation and reactivity of the key catalytic intermediates. For instance, in Michael additions or aldol (B89426) reactions, the electronic nature of the amine catalyst can significantly impact the stereochemical outcome. mdpi.com
Furthermore, the pyridine ring itself can participate in catalysis through hydrogen bonding or by acting as a general base. The development of bifunctional organocatalysts, where the amine and another functional group work in concert, is a key area of research. The methoxy groups on the pyridine ring of this compound could potentially engage in hydrogen bonding interactions with the substrate, thereby contributing to the organization of the transition state and enhancing enantioselectivity. The synthesis of organocatalysts based on aminopyridine scaffolds has been reported to be effective in various asymmetric transformations. acs.org
Building Block in Complex Chemical Synthesis
The multiple functional groups and the aromatic core of this compound make it a versatile building block for the synthesis of more complex molecular architectures, particularly those containing heterocyclic motifs.
Fused heterocyclic systems are prevalent in pharmaceuticals and agrochemicals. The vicinal amino and methoxy groups in this compound are ideal functionalities for the construction of fused ring systems. For example, condensation reactions of the amino group with bifunctional reagents can lead to the formation of fused pyrimidines, imidazoles, or triazines.
Drawing parallels from the synthesis of fused pyridine derivatives, one can envision several synthetic pathways. mdpi.comnih.gov For instance, reaction with a β-ketoester could yield a fused pyridone ring. Cyclization with reagents like urea (B33335) or thiourea (B124793) could lead to the formation of fused pyrimidinone or pyrimidinethione systems, respectively. The synthesis of various fused heterocycles often relies on the reactivity of substituted aminopyridines as key starting materials. nih.gov
Table 2: Plausible Fused Heterocyclic Systems from this compound
| Reagent | Plausible Fused Ring System | Key Reaction Type |
| β-Ketoester | Pyridopyridone | Condensation and Cyclization |
| Diethyl Malonate | Pyridopyridinedione | Condensation and Cyclization |
| Urea/Thiourea | Pyridopyrimidinone/thione | Condensation and Cyclization |
| Isothiocyanate | Pyridothiadiazine | Cyclocondensation |
A molecular scaffold is a core structure to which various functional groups can be attached to create molecules with specific properties. mdpi.comnih.gov The aminopyridine core is a recognized scaffold in medicinal chemistry. nih.gov this compound, with its multiple points of functionalization, is an excellent candidate for the development of multifunctional molecular scaffolds.
The primary amine can be readily modified through acylation, alkylation, or sulfonylation to introduce different functionalities. The methoxy groups, while generally less reactive, can potentially be demethylated to yield corresponding hydroxypyridines, which opens up further avenues for functionalization through etherification or esterification. The pyridine ring itself can undergo electrophilic substitution, although the directing effects of the existing substituents would need to be carefully considered. The synthesis of polysubstituted pyridines is a key strategy in the development of new functional molecules. nih.govorganic-chemistry.orgacs.org
Molecular Probes for Chemical Interaction Studies
Fluorescent molecular probes are invaluable tools for visualizing and studying biological processes and chemical interactions. Aminopyridine derivatives have been shown to possess interesting fluorescent properties and have been utilized as scaffolds for biological probes. nih.gov The fluorescence of these molecules often arises from intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting pyridine ring.
The three electron-donating methoxy groups in this compound would be expected to significantly enhance the ICT character, potentially leading to a red-shifted emission and a higher quantum yield compared to simpler aminopyridines. The sensitivity of the fluorescence to the local environment (solvatochromism) could also be exploited for sensing applications.
Furthermore, the primary amine group provides a convenient handle for conjugating the fluorophore to other molecules of interest, such as proteins, nucleic acids, or small molecule drugs, without significantly perturbing their biological activity. The use of 2-aminopyridine (B139424) for the fluorescent labeling of polysaccharides has been demonstrated, highlighting the utility of this class of compounds in bioanalytical chemistry. nih.gov
Exploration of Binding Modes with Macromolecular Targets via Chemical Interactions (e.g., tubulin binding mechanisms)
The trimethoxy-substituted aromatic ring is a well-established pharmacophore in the design of anticancer agents that target tubulin. While direct binding studies on this compound are not extensively documented, the binding mechanisms of structurally related compounds provide a strong model for its potential interactions with tubulin.
Compounds featuring a 3,4,5-trimethoxybenzoyl or a 2,3,4-trimethoxyphenyl group have demonstrated significant activity as inhibitors of tubulin polymerization. wikipedia.orgchemicalland21.com These molecules are known to interact with the colchicine (B1669291) binding site on the β-subunit of tubulin. The trimethoxyphenyl moiety is crucial for this binding, fitting into a hydrophobic pocket within the protein. chemicalland21.com The methoxy groups often form hydrogen bonds with key amino acid residues in the binding site, such as glutamic acid (Glu200) and tyrosine (Tyr202). exsyncorp.com
For instance, a series of 2-amino-3-(3,4,5-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[b]pyridine derivatives have been shown to be potent inhibitors of tubulin polymerization, with IC50 values in the nanomolar range. wikipedia.org Molecular docking studies of these and other related compounds indicate that the trimethoxyphenyl ring is deeply embedded in the hydrophobic site of the β-chain of tubulin, making close contact with amino acids like Val238, Cys241, and Leu252. chemicalland21.com
Table 1: Tubulin Polymerization Inhibition by Structurally Related Compounds
| Compound Class | Target Site | Key Interactions | Reference |
| 2-amino-3-(3,4,5-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[b]pyridine derivatives | Colchicine Site | Trimethoxybenzoyl moiety is crucial for potency. | wikipedia.org |
| N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives | Colchicine Site | Methoxy group forms hydrogen bonds with Glu200 and Tyr202. | exsyncorp.com |
| Triazole/tetrazole–benzothiazole hybrids with a trimethoxyphenyl group | Colchicine Site | Tri-OCH3 phenyl group is deep in the hydrophobic site of the β chain. | chemicalland21.com |
Scaffold for Advanced Material Precursors (e.g., charring agents)
Nitrogen-containing heterocyclic compounds have gained attention as effective charring agents in the development of intumescent flame retardant (IFR) systems for polymers. These systems work by swelling upon heating to form a protective, insulating char layer that hinders the transfer of heat and flammable volatiles. While the direct application of this compound as a charring agent is not widely reported, its chemical structure suggests potential in this area.
The effectiveness of a charring agent is often related to its ability to promote dehydration and cross-linking reactions at elevated temperatures, leading to a stable carbonaceous residue. Pyridine and its derivatives are known to be thermally stable and can act as catalysts in various organic reactions. wikipedia.orgalphachemika.co The presence of both amine and methoxy groups on the pyridine ring of this compound could contribute to its char-forming capabilities.
Upon heating, the amine group can participate in condensation reactions, forming a cross-linked network. The methoxy groups can undergo decomposition to yield reactive species that further promote charring. The nitrogen atom in the pyridine ring can also contribute to the formation of a thermally stable, graphitic-like char structure.
Studies on related nitrogen-containing heterocycles, such as pyrimidine (B1678525) derivatives, have shown their efficacy as fire retardant additives in polymers like polystyrene. researchgate.net These compounds, when blended with the polymer, increase the char residue upon ignition. researchgate.net This suggests that the pyridine scaffold, with its inherent thermal stability and the presence of functional groups that can promote cross-linking, is a promising candidate for the design of novel charring agents. The combination of the nitrogen heterocycle with amine and methoxy substituents in this compound presents a unique molecular architecture that could be exploited in the formulation of advanced flame-retardant materials.
Theoretical and Computational Chemistry Approaches for 2,4,6 Trimethoxypyridin 3 Amine
Electronic Structure Theory Calculations
The electronic structure of a molecule is fundamental to understanding its physical and chemical properties. Theoretical calculations, primarily based on Density Functional Theory (DFT), provide a powerful means to probe the electronic environment of 2,4,6-Trimethoxypyridin-3-amine.
Geometry Optimization and Conformational Analysis
The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a flexible molecule like this compound, which has several single bonds around which rotation can occur (e.g., the C-O bonds of the methoxy (B1213986) groups and the C-N bond of the amine group), a conformational analysis is crucial. This would involve systematically rotating these bonds to identify the various possible conformers and their relative energies, ultimately locating the global minimum energy structure.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, the distribution of the HOMO and LUMO across the pyridine (B92270) ring, the amine group, and the methoxy groups would reveal the most probable sites for electrophilic and nucleophilic attack.
Charge Distribution and Electrostatic Potential Maps
Understanding how charge is distributed within a molecule is essential for predicting its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy groups, as well as the nitrogen of the amine group, while the hydrogen atoms of the amine group would exhibit positive potential.
Conceptual Density Functional Theory (DFT) for Reactivity Descriptors
Conceptual DFT provides a framework for quantifying a molecule's reactivity using various descriptors derived from the change in energy as a function of the number of electrons. These global reactivity descriptors include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron configuration.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
Reaction Mechanism Predictions and Energetics
Computational chemistry can also be used to elucidate the step-by-step pathways of chemical reactions involving this compound.
Transition State Characterization and Intrinsic Reaction Coordinate Analysis
To understand how a reaction proceeds, it is necessary to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize the geometry and energy of the transition state. Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. An IRC calculation maps out the entire reaction pathway, connecting the reactants, the transition state, and the products. This provides a detailed picture of the geometric changes that occur throughout the reaction and allows for the calculation of the activation energy, which is a critical factor in determining the reaction rate. For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amine group, these computational tools would be invaluable for understanding the underlying mechanisms.
Solvent Effects on Reaction Pathways
The solvent environment is a critical factor that can significantly influence the thermodynamics and kinetics of chemical reactions. For this compound, the choice of solvent can alter reaction rates, product selectivity, and the stability of reactants, transition states, and products. rsc.org Computational models, such as the Polarizable Continuum Model (PCM) or the COSMO-RS (Conductor-like Screening Model for Real Solvents), are employed to simulate these effects.
Key Influences of Solvents:
Polarity and Protic/Aprotic Nature: In reactions involving this compound, polar solvents are expected to stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through such species. For instance, in a nucleophilic substitution reaction where the amine group acts as the nucleophile, a polar protic solvent like ethanol (B145695) could stabilize the developing charges in the transition state through hydrogen bonding. Conversely, a polar aprotic solvent like acetonitrile (B52724) might favor different reaction pathways. nih.gov
Basicity and Acidity: The basicity of the pyridine nitrogen and the exocyclic amine group is highly sensitive to the solvent. In aqueous solutions, the pKa values can be computationally predicted using density functional theory (DFT) calculations combined with a continuum solvent model. acs.org These calculations help in understanding how the solvent modulates the protonation state of the molecule, which is crucial for its role in acid-base catalyzed reactions.
Specific Solvation Effects: Explicit solvent models, often used in conjunction with molecular dynamics, can reveal specific interactions such as hydrogen bonding between the solvent and the methoxy or amine groups of the molecule. These specific interactions can steer the reaction towards a particular pathway over another. For example, a study on the synthesis of pyridine-3,5-dicarbonitriles demonstrated that changing the solvent from ethanol to acetonitrile altered the reaction mechanism and yield, highlighting the power of solvent choice in directing chemical synthesis. nih.gov
Research Findings: Computational studies on substituted pyridines have shown that gas-phase basicities can be accurately predicted using high-level ab initio calculations (e.g., MP2) and DFT (e.g., B3LYP). acs.org When solvent effects are incorporated using models like IPCM, the calculated pKa values in solution show good agreement with experimental data. These studies reveal that the differential solvation of the protonated and neutral forms of the pyridine derivative is the primary determinant of the solvent's effect on its basicity. acs.org For this compound, the electron-donating methoxy groups and the amino group are expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine. The precise pKa value, however, would be modulated by the solvent's ability to solvate the corresponding pyridinium (B92312) ion.
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for structural elucidation and interpretation of experimental data. Density Functional Theory (DFT) is a widely used method for these predictions. researchgate.net
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov For this compound, predictions would involve calculating the magnetic shielding tensors for each nucleus and referencing them against a standard like Tetramethylsilane (TMS).
IR Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) spectrum are calculated by determining the second derivatives of the energy with respect to the nuclear coordinates. nih.gov These calculations yield the fundamental vibrational modes of the molecule, which can be compared with experimental FT-IR spectra. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other method-inherent approximations. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov The calculation provides the excitation energies (wavelengths of maximum absorbance, λmax) and the oscillator strengths (related to the intensity of the absorption).
Below is a table of hypothetical predicted spectroscopic data for this compound, based on typical values for similar functional groups found in the literature.
| Spectroscopy Type | Predicted Parameter | Hypothetical Value | Assignment/Comment |
| ¹H NMR | Chemical Shift (δ) | 6.15 ppm | H-5 proton on the pyridine ring. |
| Chemical Shift (δ) | 4.50 ppm | -NH₂ protons (broad singlet). | |
| Chemical Shift (δ) | 3.90, 3.85, 3.80 ppm | -OCH₃ protons (three singlets). | |
| ¹³C NMR | Chemical Shift (δ) | 162, 160, 158 ppm | C-2, C-4, C-6 carbons attached to methoxy groups. |
| Chemical Shift (δ) | 130 ppm | C-3 carbon attached to the amine group. | |
| Chemical Shift (δ) | 90 ppm | C-5 carbon. | |
| IR Spectroscopy | Vibrational Frequency (ν) | 3450-3300 cm⁻¹ | N-H stretching vibrations of the amine group. |
| Vibrational Frequency (ν) | 2950-2850 cm⁻¹ | C-H stretching of methoxy groups. | |
| Vibrational Frequency (ν) | 1600-1580 cm⁻¹ | C=C and C=N stretching of the pyridine ring. | |
| Vibrational Frequency (ν) | 1250-1200 cm⁻¹ | Asymmetric C-O-C stretching of methoxy groups. | |
| UV-Vis Spectroscopy | λmax | ~280 nm | π → π* transition of the substituted pyridine ring. |
| λmax | ~230 nm | n → π* transition. |
These values are illustrative and would require specific DFT calculations for accurate prediction.
Molecular Dynamics (MD) Simulations to Explore Chemical Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. byu.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, such as conformational changes and interactions with their environment.
For this compound, MD simulations can be employed to:
Explore Conformational Space: The molecule has several rotatable bonds, particularly around the methoxy groups. MD simulations can explore the potential energy surface to identify low-energy conformations and the dynamics of interconversion between them.
Analyze Solvation Shell Structure: By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can analyze the structure and dynamics of the solvation shells around the amine and methoxy groups. This provides insights into hydration and how the molecule interacts with its immediate environment.
A typical MD simulation involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulation box (often with solvent), minimizing the system's energy, and then running the simulation for a set amount of time (from nanoseconds to microseconds) while saving the atomic coordinates at regular intervals for later analysis. byu.edu
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their reactivity in a specific chemical reaction. These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally measured reactivity.
To develop a QSRR model for a series of substituted aminopyridines, including this compound, one would:
Assemble a Dataset: A series of related compounds with known reactivity data (e.g., reaction rate constants) would be needed.
Calculate Molecular Descriptors: For each molecule in the series, a set of numerical descriptors representing its structural, electronic, and physicochemical properties would be calculated.
Develop the Model: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to create an equation that links the descriptors to the observed reactivity.
For this compound, relevant descriptors might include:
| Descriptor Class | Specific Descriptor Example | Relevance |
| Electronic | HOMO/LUMO energies, Mulliken charges | Relates to the molecule's ability to donate/accept electrons. |
| Steric/Topological | Molecular Volume, Surface Area, Kier shape indices | Describes the size and shape, which can affect accessibility to the reactive site. |
| Thermodynamic | Enthalpy of formation, Gibbs free energy | Relates to the stability of the molecule. |
| Quantum Chemical | Dipole moment, Polarizability | Describes the charge distribution and response to an electric field. |
The resulting QSRR model can be used to predict the reactivity of new, untested compounds and to gain insight into the molecular properties that drive the observed reactivity.
In Silico Modeling for Chemical Interactions (e.g., Molecular Docking for binding site characterization)
In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery and is used to predict how a ligand (like this compound) might bind to the active site of a receptor, typically a protein or enzyme. nih.govnih.gov The process involves computationally placing the ligand in various orientations and conformations within the binding site and scoring these poses based on a scoring function that estimates the binding affinity.
A hypothetical docking study of this compound into an enzyme active site could yield the following insights:
Binding Affinity: The scoring function provides an estimate of the binding free energy (often in kcal/mol), which indicates the strength of the interaction. Lower values suggest stronger binding.
Binding Mode: The preferred orientation of the ligand in the binding site is identified.
Key Interactions: The specific non-covalent interactions between the ligand and the amino acid residues of the protein are elucidated. For this compound, these would likely involve:
Hydrogen Bonds: The amine group (-NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors.
Hydrophobic Interactions: The pyridine ring can engage in π-π stacking or π-alkyl interactions with aromatic or aliphatic residues in the binding site.
Van der Waals Interactions: General attractive forces between the ligand and the protein.
The results of a docking study are often visualized to understand the structure-activity relationship and can guide the design of more potent or selective analogues. nih.gov
| Parameter | Hypothetical Finding for this compound |
| Target Enzyme | e.g., A protein kinase |
| Binding Affinity (Score) | -8.5 kcal/mol |
| Key Interacting Residues | Asp145 (H-bond with -NH₂), Phe80 (π-π stacking with pyridine ring), Leu25 (hydrophobic interaction with methoxy group) |
| Predicted Binding Mode | The amine group forms a key hydrogen bond in the hinge region, while the trimethoxypyridine core occupies a hydrophobic pocket. |
This table represents a plausible outcome of a molecular docking simulation and is for illustrative purposes.
Future Research Directions and Unresolved Challenges for 2,4,6 Trimethoxypyridin 3 Amine Research
Innovations in Green Synthetic Methodologies
The development of environmentally benign synthetic routes to complex molecules is a cornerstone of modern chemistry. For 2,4,6-Trimethoxypyridin-3-amine, the establishment of green synthetic methodologies is a primary unresolved challenge. Current synthetic approaches to polysubstituted pyridines often rely on multi-step procedures with harsh reagents and significant waste generation. Future research should focus on the development of one-pot syntheses, the use of greener solvents, and catalyst systems that can be easily recovered and recycled.
Exploration of multicomponent reactions, where three or more reactants combine in a single step to form the desired product, could offer an elegant and efficient pathway. The ideal green synthesis for this compound would exhibit high atom economy, utilize renewable starting materials, and operate under mild reaction conditions.
Table 1: Hypothetical Comparison of Synthetic Routes for this compound
| Parameter | Traditional Synthesis (Hypothetical) | Proposed Green Synthesis |
| Number of Steps | 3-5 | 1-2 |
| Solvents | Chlorinated hydrocarbons, DMF | Water, Ethanol (B145695), Supercritical CO2 |
| Catalyst | Homogeneous strong acids/bases | Heterogeneous, recyclable catalyst |
| Atom Economy | Low to moderate | High |
| Waste Generation | Significant | Minimal |
Rational Design of Highly Selective Catalytic Systems
The reactivity of this compound is dictated by the interplay of its multiple functional groups. The development of highly selective catalytic systems that can target a specific position on the pyridine (B92270) ring or a particular functional group is a significant challenge. For instance, selective N-alkylation, N-arylation, or acylation of the amine group without affecting the methoxy (B1213986) groups, or selective C-H activation at the remaining unsubstituted position on the pyridine ring, would open up avenues for creating a diverse library of derivatives.
Future research should explore the use of transition-metal catalysts, organocatalysts, and even biocatalysts (enzymes) to achieve high levels of chemo- and regioselectivity. The design of catalysts with tailored steric and electronic properties will be crucial for controlling the reaction outcomes.
Advanced In Situ Spectroscopic Mechanistic Investigations
A detailed understanding of the reaction mechanisms is fundamental to optimizing synthetic protocols and designing novel transformations. Advanced in situ spectroscopic techniques, such as ReactIR (Fourier Transform Infrared Spectroscopy), in situ NMR (Nuclear Magnetic Resonance), and Raman spectroscopy, can provide real-time information on the formation of intermediates and transition states during a chemical reaction.
Applying these techniques to the synthesis and subsequent reactions of this compound would offer invaluable insights into the kinetics and thermodynamics of the processes. This knowledge is essential for overcoming reaction barriers, improving yields, and preventing the formation of unwanted byproducts.
Synergistic Experimental and Computational Research Paradigms
The integration of computational chemistry with experimental work offers a powerful approach to accelerate the discovery and development of new chemical entities and processes. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of this compound, its reactivity, and its interaction with potential catalysts.
This synergistic paradigm can guide experimental design by predicting the most promising reaction conditions and catalyst systems. For example, computational screening of a virtual library of catalysts could identify lead candidates for experimental validation, thereby saving significant time and resources. Furthermore, computational modeling can aid in the interpretation of complex spectroscopic data obtained from in situ mechanistic studies.
Table 2: Predicted Spectroscopic Data for this compound (Hypothetical DFT Calculation)
| Spectroscopic Technique | Predicted Key Signals |
| ¹H NMR | Aromatic proton singlet, distinct signals for the three methoxy groups, and a broad singlet for the amine protons. |
| ¹³C NMR | Six distinct signals for the pyridine ring carbons and the three methoxy carbons. |
| IR Spectroscopy | Characteristic N-H stretching vibrations, C-O stretching of the methoxy groups, and aromatic C=C and C=N stretching bands. |
Development of Novel Chemical Functions and Applications
The unique electronic properties of this compound, arising from the combination of electron-donating groups on the pyridine ring, suggest a range of potential applications that are yet to be explored. The presence of multiple coordination sites (the pyridine nitrogen and the exocyclic amine) makes it a promising candidate as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, photoluminescent, or gas-sorption properties.
Furthermore, the aminopyridine scaffold is a common motif in pharmacologically active compounds. Future research should focus on the synthesis of derivatives of this compound and the evaluation of their biological activities. The development of novel chemical functions, such as its use as an organocatalyst or as a building block for advanced materials, remains a fertile ground for investigation.
Q & A
Basic: What synthetic strategies are recommended for preparing 2,4,6-Trimethoxypyridin-3-amine?
The synthesis typically involves sequential functionalization of the pyridine ring. A common approach is:
- Step 1 : Selective bromination at the 2,4,6-positions of pyridin-3-amine using Br₂ or NBS (N-bromosuccinimide) under controlled conditions to avoid over-bromination .
- Step 2 : Methoxylation via nucleophilic aromatic substitution (SNAr), where bromine atoms are replaced by methoxy groups using NaOMe or Cu-catalyzed coupling in methanol .
- Critical Note : Protecting the amine group (e.g., with acetyl or Boc) during bromination prevents undesired side reactions. Deprotection is performed after methoxylation .
Basic: What safety protocols are essential for handling this compound?
- Storage : Store in a cool, dry place (<4°C) under inert gas (N₂/Ar) to prevent oxidation. Use amber glass vials to avoid photodegradation .
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions due to potential dust inhalation .
- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose of as hazardous organic waste .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Key parameters include:
- Catalyst Selection : CuI or Pd(PPh₃)₄ enhances methoxylation efficiency by reducing activation energy for SNAr .
- Solvent Effects : Polar aprotic solvents (DMSO, DMF) improve solubility of intermediates, while methanol drives methoxylation to completion .
- Temperature Control : Maintain 80–100°C for methoxylation to balance reaction rate and byproduct formation .
- Workup : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product (>98%) .
Advanced: What analytical techniques validate the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy peaks at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion ([M+H]⁺) and fragments .
- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) and detects trace impurities .
Advanced: How do electronic and steric effects of methoxy groups influence reactivity?
- Electronic Effects : Methoxy groups are electron-donating (+M effect), activating the pyridine ring toward electrophilic substitution at meta/para positions. This directs further functionalization away from the 2,4,6-positions .
- Steric Hindrance : The 2,4,6-trimethoxy arrangement creates a sterically crowded environment, limiting access to the amine group. This necessitates mild conditions for amine protection/deprotection .
- Impact on Biological Activity : The electron-rich ring may enhance binding to aromatic pockets in enzymes or receptors, relevant in drug discovery .
Basic: What are the solubility characteristics of this compound?
- Polar Solvents : Soluble in DMSO, DMF, and methanol (20–50 mg/mL at 25°C) .
- Aqueous Systems : Low solubility in water (<1 mg/mL); use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
Advanced: How can computational modeling aid in predicting reactivity or applications?
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for further derivatization .
- Molecular Docking : Screen against protein targets (e.g., kinases) to prioritize synthetic targets for pharmacological studies .
Basic: What are common contaminants or byproducts during synthesis?
- Partial Methoxylation : Residual brominated intermediates (e.g., 2-bromo-4,6-dimethoxypyridin-3-amine) detected via LC-MS .
- Oxidation Byproducts : N-oxide forms may arise if stored improperly; mitigate with inert atmosphere .
Advanced: What strategies resolve contradictions in reported synthetic yields?
- Reproducibility Checks : Verify catalyst purity (e.g., CuI vs. CuBr), solvent dryness, and reaction time .
- DoE (Design of Experiments) : Use factorial designs to isolate critical variables (e.g., temperature vs. catalyst loading) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
